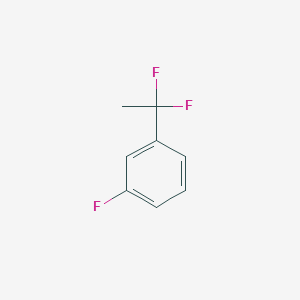

1-(1,1-Difluoroethyl)-3-fluorobenzene

Description

BenchChem offers high-quality 1-(1,1-Difluoroethyl)-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(1,1-difluoroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJGRYFDPSJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-3-fluorobenzene (CAS No. 1138445-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,1-Difluoroethyl)-3-fluorobenzene is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the geminal difluoroethyl group and the fluorine atom on the phenyl ring, impart desirable physicochemical properties that can enhance the pharmacological profile of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and potential applications, with a focus on its role in the development of novel therapeutics.

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 1,1-difluoroethyl moiety, in particular, can serve as a bioisosteric replacement for other functional groups, offering a stable and lipophilic alternative that can lead to improved pharmacokinetic and pharmacodynamic characteristics.

Physicochemical Properties

While specific experimental data for 1-(1,1-Difluoroethyl)-3-fluorobenzene is not extensively published, its properties can be inferred from data on analogous fluorinated aromatic compounds and from information provided by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1138445-15-4 | [Internal Search] |

| Molecular Formula | C₈H₇F₃ | [Internal Search] |

| Molecular Weight | 160.14 g/mol | [Internal Search] |

| Appearance | Likely a colorless liquid | Inferred from related compounds |

| Boiling Point | Not specified; likely similar to related fluorinated aromatics (e.g., 1-ethynyl-3-fluorobenzene: 138 °C) | [3] |

| Density | Not specified; likely slightly denser than water (e.g., 1-ethynyl-3-fluorobenzene: 1.039 g/mL) | [3] |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents. | Inferred from related compounds |

Synthesis and Characterization

The synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene is not widely detailed in publicly available literature. However, general methods for the synthesis of gem-difluoroethyl aromatic compounds can be applied. A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-fluoroacetophenone, with a fluorinating agent.

A common method for introducing a gem-difluoroethyl group is the treatment of a ketone with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene.

Characterization:

The structural confirmation of 1-(1,1-Difluoroethyl)-3-fluorobenzene would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the methyl group. The coupling of the methyl protons to the adjacent fluorine atoms would result in a triplet.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. It would display two distinct signals: one for the single fluorine on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.

Applications in Drug Development

The 1-(1,1-difluoroethyl)-3-fluorophenyl moiety is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms.

Rationale for Incorporation into Drug Candidates:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing the 1,1-difluoroethyl group can block metabolically labile sites, thereby increasing the half-life and bioavailability of a drug.[1][2]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

-

Conformational Control: The presence of the difluoroethyl group can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a receptor or enzyme active site.

While no currently marketed drugs have been identified that specifically contain the 1-(1,1-difluoroethyl)-3-fluorophenyl group, the broader class of fluorinated aromatics is prevalent in a wide range of therapeutics, including anticancer agents, central nervous system drugs, and anti-infectives.[6]

Drug Discovery Workflow Incorporating Fluorinated Moieties:

Caption: A simplified drug discovery workflow highlighting lead optimization.

Safety and Handling

Detailed safety information for 1-(1,1-Difluoroethyl)-3-fluorobenzene is not available. However, based on the data for structurally similar compounds like fluorobenzene and 1,3-difluorobenzene, the following precautions should be observed.[7][8][9][10][11]

General Safety Precautions:

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[7][8]

-

Toxicity: Likely to be harmful if inhaled or swallowed. Avoid breathing vapors.[7]

-

Irritation: May cause skin and eye irritation.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground containers when transferring to prevent static discharge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Handling and Transfer

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Verify that an appropriate fire extinguisher (e.g., dry chemical or CO₂) and a safety shower/eyewash station are readily accessible.

-

Don the required PPE: safety goggles with side shields, nitrile or neoprene gloves, and a flame-retardant lab coat.

-

-

Inert Atmosphere Transfer (for anhydrous applications):

-

Assemble and flame-dry all glassware under vacuum.

-

Allow glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Using a clean, dry syringe, pierce the septum of the 1-(1,1-Difluoroethyl)-3-fluorobenzene container.

-

Slowly draw the desired volume of the liquid into the syringe.

-

Carefully transfer the liquid to the reaction vessel, ensuring the needle tip is below the surface of any solvent already in the flask.

-

-

General Transfer:

-

If an inert atmosphere is not required, perform the transfer in a well-ventilated fume hood.

-

Use a glass pipette or syringe for accurate measurement.

-

Avoid splashing and ensure the container is securely capped after use.

-

-

Spill and Waste Disposal:

-

In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

-

Conclusion

1-(1,1-Difluoroethyl)-3-fluorobenzene is a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique fluorine substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding based on the principles of fluorine chemistry and data from analogous compounds. Further research into the synthesis and applications of 1-(1,1-Difluoroethyl)-3-fluorobenzene is warranted to fully explore its potential in the development of next-generation pharmaceuticals.

References

Please note that direct references for 1-(1,1-Difluoroethyl)-3-fluorobenzene are scarce. The following list includes resources for related compounds and general principles of fluorine in medicinal chemistry.

- J. M. W. (2013). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Fluorobenzene. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Fluorobenzene. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

SAFETY DATA SHEET: Fluorobenzene. (2021). Carl ROTH. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2015). JMU Scholarly Commons. Retrieved from [Link]

-

1,3-Difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Fluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2021). Agilent. Retrieved from [Link]

- Process for preparing 1,3-difluorobenzene. (1996). Google Patents.

-

p-Fluoroethylbenzene. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

HAZARD SUMMARY: Fluorobenzene. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. 1-乙炔基-3-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. p-Fluoroethylbenzene [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,1-Difluoroethyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The 1-(1,1-difluoroethyl)-3-fluorobenzene moiety is an exemplar of a fluorinated aromatic motif with significant potential in these fields. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1,1-Difluoroethyl)-3-fluorobenzene (CAS No. 1138445-15-4). In the absence of extensive experimental data for this specific compound, this guide leverages predicted values from validated computational models, provides detailed, field-proven experimental protocols for the determination of these properties, and contextualizes the data with insights into the influence of fluorine substitution on molecular characteristics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in molecular design.[1] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The 1-(1,1-difluoroethyl) group, in particular, is of growing interest as it can serve as a bioisostere for other functional groups, like the methoxy group, while imparting distinct electronic and conformational effects.[3] When combined with a fluorine atom on the aromatic ring, as in 1-(1,1-Difluoroethyl)-3-fluorobenzene, a unique electronic profile is established that can influence the molecule's reactivity and interactions. This guide will delve into the specific physicochemical properties of this compound, providing both predicted data and the experimental means to validate them.

Molecular Structure and Core Physicochemical Properties

The molecular structure of 1-(1,1-Difluoroethyl)-3-fluorobenzene is foundational to understanding its properties.

Figure 2: Workflow for boiling point determination.

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of 1-(1,1-Difluoroethyl)-3-fluorobenzene into a small test tube.

-

Apparatus Setup: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and begin to heat gently with constant stirring.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Record Boiling Point: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling. [2][4]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. [1][5]

Figure 3: Workflow for aqueous solubility determination.

Methodology:

-

Sample Addition: Add an excess amount of 1-(1,1-Difluoroethyl)-3-fluorobenzene to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the aqueous phase from the undissolved compound by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate Solubility: The measured concentration represents the aqueous solubility of the compound.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP). [6]

Figure 4: Workflow for logP determination by RP-HPLC.

Methodology:

-

Calibration: Create a calibration curve by injecting a series of standard compounds with known logP values onto a C18 RP-HPLC column and measuring their retention times.

-

Sample Analysis: Inject a solution of 1-(1,1-Difluoroethyl)-3-fluorobenzene onto the same column under identical conditions and measure its retention time.

-

Data Processing: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a linear regression equation.

-

logP Calculation: Use the retention time of the target compound to calculate its k' and then use the regression equation to determine its logP value. [7]

Predicted Spectral Properties

Due to the novelty of 1-(1,1-Difluoroethyl)-3-fluorobenzene, experimental spectral data is not readily available in the public domain. However, computational methods can provide valuable predictions to aid in its identification and characterization. [8][9]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom on the ring and the difluoroethyl group.

-

Methyl Region (δ ~1.9 ppm): The three protons of the methyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show eight distinct signals.

-

Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Difluoroethyl Group Carbons: The carbon of the CF₂ group will be a triplet due to coupling to the two fluorine atoms. The methyl carbon will appear as a quartet due to coupling to the three protons.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

-

Aromatic Fluorine (δ ~-110 to -115 ppm): A single resonance is expected for the fluorine atom on the benzene ring, which will be split by the adjacent aromatic protons.

-

Difluoroethyl Fluorines (δ ~-90 to -100 ppm): A single resonance for the two equivalent fluorine atoms of the difluoroethyl group is expected, appearing as a quartet due to coupling with the three methyl protons (³JFH).

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and subsequent loss of HF.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹

Synthesis and Reactivity

Synthesis

The synthesis of 1-(1,1-difluoroethyl)arenes can be achieved through various methods, including the reaction of corresponding ketones with deoxofluorinating agents or through cross-coupling reactions. [3]A plausible synthetic route to 1-(1,1-Difluoroethyl)-3-fluorobenzene could involve the reaction of 1-(3-fluorophenyl)ethan-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Reactivity

The reactivity of the aromatic ring is influenced by the electronic properties of the substituents.

-

Fluorine (on the ring): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho-, para-director for electrophilic aromatic substitution due to resonance effects. [10]* 1,1-Difluoroethyl Group: This group is also expected to be electron-withdrawing due to the inductive effect of the two fluorine atoms, thus deactivating the ring towards electrophilic substitution. The combined effect of both substituents will likely make the benzene ring less reactive than benzene itself.

Conclusion

1-(1,1-Difluoroethyl)-3-fluorobenzene is a molecule of significant interest for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties, relying on predictive models in the absence of extensive experimental data. The detailed experimental protocols provided herein offer a clear pathway for the empirical determination and validation of these properties. As research into novel fluorinated compounds continues to expand, a thorough understanding of their fundamental characteristics, as outlined in this guide, will be indispensable for the rational design of new molecules with tailored functions.

References

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Ni, K., & Hu, J. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

- Pimlott, S. L., & Sutherland, A. (2011). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules.

- Wody, J. M., Chen, Y., & Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Vernier. (n.d.). Determination of a Boiling Point - Experiment.

- Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Kaliszan, R., & Wiczling, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- USP. (2020). 1236 SOLUBILITY MEASUREMENTS.

- Guidechem. (n.d.). 1-(1,1-Difluoroethyl)-3-fluorobenzene 1138445-15-4.

- Amadis Chemical. (n.d.). (1,1-Difluoroethyl)-3-fluorobenzene,1138445-15-4.

- The Royal Society of Chemistry. (n.d.). Supporting Information for... The Royal Society of Chemistry.

- Gramatica, P., & Gadaleta, D. (2014). QSPR Studies for Predicting Physico-chemical Properties of Perfluorinated Compounds.

- Sosnowska, A., & Puzyn, T. (2023). Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. Environmental Science: Processes & Impacts.

- Li, X., et al. (2018). Recent advance in the synthesis of (1,1-difluoroethyl)arenes. Journal of Fluorine Chemistry.

- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.

- Burnett, D. A. (2010). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Lombardo, F., et al. (2002). US Patent No. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Papa, E., & Gramatica, P. (2011). QSAR Classification Models for the Screening of the Endocrine-Disrupting Activity of Perfluorinated Compounds.

- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum.

- AZoM. (2017).

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics.

- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).

- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv.

- PubChem. (n.d.). (1,1-Difluoroethyl)benzene.

- Sigma-Aldrich. (n.d.). 1-Ethynyl-3-fluorobenzene 98 2561-17-3.

- Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.

- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9)IR1.

- LibreTexts. (2023).

- Michigan State University. (n.d.).

- NIST. (n.d.). Benzene, fluoro-. NIST WebBook.

- ChemicalBook. (n.d.). 1,2-Difluorobenzene(367-11-3) IR Spectrum.

- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) IR1.

- PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-prop-1-en-2-ylbenzene.

- PubChem. (n.d.). 1-Fluoro-3-iodobenzene.

- NIST. (n.d.). Benzene, fluoro-. NIST WebBook.

- Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry.

- ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes.

- chemguide. (n.d.). Learning outcome 30.1.4.

- NIH. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.

- Matrix Scientific. (n.d.). 1-(1,1-Difluoroethyl)-4-fluorobenzene.

- ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies...

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Sci-Hub. Recent advance in the synthesis of (1,1-difluoroethyl)arenes / Journal of Fluorine Chemistry, 2018 [sci-hub.ru]

- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-(1,1-difluoroethyl)-3-fluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and the difluoroethyl moiety into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This document details a robust and accessible synthetic route, grounded in established chemical principles, and provides the necessary experimental protocols and characterization data for successful implementation in a laboratory setting.

Strategic Importance of 1-(1,1-Difluoroethyl)-3-fluorobenzene

The unique substitution pattern of 1-(1,1-difluoroethyl)-3-fluorobenzene makes it a desirable intermediate in the synthesis of complex bioactive molecules. The 3-fluorophenyl group is a common motif in pharmaceuticals, while the 1,1-difluoroethyl group serves as a bioisostere for various functional groups, such as ethers and carbonyls, offering improved metabolic stability and altered electronic properties. The development of reliable synthetic methods to access such compounds is therefore of paramount importance to the advancement of drug discovery and materials science.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-(1,1-difluoroethyl)-3-fluorobenzene, points to a key disconnection at the C-F bonds of the difluoroethyl group. This suggests that a precursor ketone, 3'-fluoroacetophenone, can be converted to the desired product via a deoxofluorination reaction. This approach is advantageous as 3'-fluoroacetophenone is a commercially available and relatively inexpensive starting material.

Caption: Retrosynthetic approach for 1-(1,1-Difluoroethyl)-3-fluorobenzene.

The forward synthesis, therefore, focuses on the efficient conversion of the carbonyl group of 3'-fluoroacetophenone into a geminal difluoride. Several reagents are known to effect this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being among the most common and effective.

Experimental Protocol: Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene

This section provides a detailed, step-by-step protocol for the synthesis of the title compound from 3'-fluoroacetophenone.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 3'-Fluoroacetophenone | ≥98% | Commercially Available |

| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house Preparation |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |

Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic and moisture-sensitive reagent that can decompose violently upon heating. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3'-fluoroacetophenone (1.0 eq).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to the flask to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dissolved in anhydrous DCM is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any unreacted DAST and acidic byproducts.

-

Extraction: The aqueous layer is separated and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(1,1-difluoroethyl)-3-fluorobenzene as a colorless oil.

Characterization of 1-(1,1-Difluoroethyl)-3-fluorobenzene

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show a characteristic triplet of quartets for the methyl protons of the 1,1-difluoroethyl group due to coupling with the two fluorine atoms and the protons on the adjacent carbon. The aromatic protons will appear as complex multiplets in the aromatic region. |

| ¹³C NMR | The carbon NMR spectrum will show a triplet for the carbon of the CF₂ group due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit splitting due to coupling with the fluorine atom on the ring. |

| ¹⁹F NMR | The fluorine NMR spectrum is a key characterization tool. It is expected to show two distinct signals: a quartet for the two equivalent fluorine atoms of the difluoroethyl group (due to coupling with the three methyl protons) and a singlet or narrow multiplet for the fluorine atom on the aromatic ring. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇F₃). |

Mechanism of Deoxofluorination

The reaction of a ketone with DAST proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen attacks the electrophilic sulfur atom of DAST, leading to the formation of a fluorosulfurane intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion on the carbon atom of the original carbonyl group, with the concomitant departure of a stable thionyl fluoride and diethylamine, results in the formation of the geminal difluoride.

Caption: Simplified mechanism of deoxofluorination with DAST.

Conclusion

This technical guide outlines a reliable and well-characterized method for the synthesis of 1-(1,1-difluoroethyl)-3-fluorobenzene. The deoxofluorination of commercially available 3'-fluoroacetophenone provides a direct and efficient route to this valuable building block. The provided experimental protocol and characterization data serve as a practical resource for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis and utilization of this and related fluorinated compounds in their research endeavors.

References

- Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(17), 2561-2578.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). The Chemistry of Amine-Polyhydrofluorides. Chemical Reviews, 99(11), 3177-3200.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

-

Li, X., Liu, J., Li, X., Liu, H., Liu, H., Li, Y., Liu, Y., & Dong, Y. (2018). Recent advance in the synthesis of (1,1-difluoroethyl)arenes. Journal of Fluorine Chemistry, 216, 102–106. [Link][1]

-

Organic Syntheses procedure for deoxofluorination. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PubChem Compound Summary for CID 10942535, (1,1-Difluoroethyl)benzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-(1,1-Difluoroethyl)-3-fluorobenzene: A Technical Guide

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. 1-(1,1-Difluoroethyl)-3-fluorobenzene, a molecule featuring both an aromatic fluorine substituent and a difluoroethyl group, represents a key structural motif. Understanding its detailed spectroscopic signature is paramount for its unambiguous identification, quality control, and for elucidating its interactions in complex chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(1,1-Difluoroethyl)-3-fluorobenzene. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages predictive spectroscopic models and draws upon established principles of spectroscopy, using closely related fluorinated aromatic compounds for comparative analysis. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret and utilize spectroscopic data for this class of compounds.

Molecular Structure and Key Spectroscopic Features

The structure of 1-(1,1-Difluoroethyl)-3-fluorobenzene presents distinct features that govern its spectroscopic behavior. The presence of three fluorine atoms in different chemical environments (one on the aromatic ring and two on the ethyl side chain) and a substituted benzene ring gives rise to characteristic signals in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(1,1-Difluoroethyl)-3-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on established increments and computational models, providing a reliable guide for spectral interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl group of the ethyl side chain. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | m | 1H | Ar-H |

| ~7.10 - 7.25 | m | 3H | Ar-H |

| ~2.05 | t (³JHF ≈ 18 Hz) | 3H | -CH₃ |

Rationale behind Predictions: The aromatic protons will appear in the typical downfield region for benzene derivatives. The presence of two fluorine substituents on the ring will lead to complex splitting patterns (multiplicities, 'm'). The methyl protons of the 1,1-difluoroethyl group are expected to show a characteristic triplet splitting due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will exhibit splitting due to one-bond and two-bond couplings with fluorine (¹JCF and ²JCF).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

| ~163 | d, ¹JCF ≈ 245 Hz | C-F (aromatic) |

| ~140 | t, ²JCF ≈ 25 Hz | C-C(F₂)CH₃ |

| ~131 | d, ³JCF ≈ 8 Hz | Ar-C |

| ~125 | s | Ar-C |

| ~122 | t, ¹JCF ≈ 240 Hz | -CF₂- |

| ~116 | d, ²JCF ≈ 21 Hz | Ar-C |

| ~114 | d, ²JCF ≈ 22 Hz | Ar-C |

| ~24 | t, ²JCF ≈ 29 Hz | -CH₃ |

Rationale behind Predictions: Carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF). Carbons two bonds away will exhibit smaller, but still significant, two-bond couplings (²JCF). The quaternary carbon of the difluoroethyl group will appear as a triplet due to coupling with the two fluorine atoms. Similarly, the methyl carbon will also be a triplet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct observation of the fluorine atoms and their environments.

Predicted ¹⁹F NMR Data (471 MHz, CDCl₃, referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -95 | q (³JHF ≈ 18 Hz) | -CF₂- |

| ~ -112 | m | Ar-F |

Rationale behind Predictions: The two geminal fluorine atoms of the difluoroethyl group are chemically equivalent and will appear as a single resonance. This signal will be split into a quartet by the three protons of the adjacent methyl group (³JHF). The aromatic fluorine will appear as a complex multiplet due to couplings with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-(1,1-Difluoroethyl)-3-fluorobenzene will be dominated by absorptions corresponding to C-F and C-H bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | Aromatic C=C stretch |

| 1490-1450 | Strong | Aromatic C=C stretch |

| 1350-1100 | Very Strong | C-F stretch |

| 900-690 | Strong | C-H out-of-plane bend |

Rationale behind Predictions: The most intense and characteristic bands in the IR spectrum will be the C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms will likely result in a complex and broad absorption pattern in this region. Aromatic C=C stretching bands will be observed in the 1620-1450 cm⁻¹ range, and C-H stretching vibrations will appear above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - CH₃]⁺ |

| 111 | High | [M - CF₂CH₃]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 65 | Moderate | [CF₂CH₃]⁺ |

Rationale behind Predictions: The molecular ion peak ([M]⁺) is expected to be observed at m/z 176. A common fragmentation pathway for ethyl-substituted aromatics is the loss of a methyl radical (-CH₃), giving a fragment at m/z 161. Cleavage of the C-C bond between the aromatic ring and the difluoroethyl group would result in a fragment at m/z 111, corresponding to the fluorophenyl cation, and a fragment at m/z 65, corresponding to the difluoroethyl cation.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of 1-(1,1-Difluoroethyl)-3-fluorobenzene.

Experimental Protocols

To obtain high-quality spectroscopic data for 1-(1,1-Difluoroethyl)-3-fluorobenzene, the following experimental protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Employ proton decoupling to simplify the spectrum.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 64 scans. Use CFCl₃ as an external reference or calibrate the spectrum relative to a known internal standard.

IR Spectroscopy Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Acquisition

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

GC Conditions: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. Program the oven temperature to ramp from 50 °C to 250 °C at a rate of 10 °C/min.

-

MS Conditions: Set the EI source energy to 70 eV. Acquire mass spectra over a range of m/z 40-400.

Spectroscopic Data Acquisition Workflow

Caption: General workflow for spectroscopic data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(1,1-Difluoroethyl)-3-fluorobenzene. By combining computational predictions with established spectroscopic principles and data from analogous compounds, a comprehensive and reliable spectroscopic profile has been established. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis, facilitating the confident identification and characterization of this important fluorinated molecule.

References

Due to the predictive nature of the spectroscopic data for the specific target molecule, direct references for experimental spectra are not available. The following references provide foundational knowledge and data for related compounds and spectroscopic prediction methodologies.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. Fluorobenzene. [Link]

-

Spectral Database for Organic Compounds (SDBS). 1,3-Difluorobenzene. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

A Technical Guide to the Discovery and History of Fluorinated Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of fluorine into the benzene ring has profoundly influenced modern science, leading to transformative advances in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive exploration of the discovery and history of fluorinated benzene derivatives. It traces the journey from early, often hazardous, synthetic attempts to the development of sophisticated and controlled fluorination methodologies. By examining the key scientific breakthroughs and the pioneering figures behind them, this document offers insights into the evolution of organofluorine chemistry. Furthermore, it delves into the unique physicochemical properties conferred by fluorine and how these have been strategically exploited to create novel molecules with enhanced efficacy and function. This guide serves as an in-depth technical resource, detailing seminal reactions, modern synthetic strategies, and the ever-expanding applications of this critical class of compounds.

Introduction: The Unique Role of Fluorine in Benzene Chemistry

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[1][2] Its influence on the benzene ring is particularly significant, altering the electronic profile, metabolic stability, and binding interactions of the parent molecule.[3][4] The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which contributes to the enhanced thermal and metabolic stability of fluorinated compounds.[5][6] This stability is a key reason why fluorinated motifs are prevalent in pharmaceuticals and agrochemicals, as they can resist metabolic degradation, leading to a longer biological half-life.[1][7][8]

The introduction of fluorine can also modulate the lipophilicity of a benzene derivative, a critical parameter for drug absorption and distribution.[3][7] Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, enabling it to fit into enzyme receptors while altering the electronic nature of the molecule.[6][9][10] This "hydrogen mimicry" with an electronic twist has become a powerful strategy in drug design.[6]

The Dawn of an Era: Early Discoveries and Pioneering Syntheses

The journey into organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself.[2][5] One of the earliest reports of an organofluorine compound was in 1835 by Dumas and Péligot, who synthesized fluoromethane.[11] Alexander Borodin is also credited with pioneering work, synthesizing benzoyl fluoride in 1862 through a halogen exchange reaction.[5][11]

However, the direct fluorination of benzene proved to be a formidable challenge. Early attempts to react benzene with elemental fluorine were often met with violent explosions and the formation of tarry, uncharacterizable products.[5] In 1929, Bancroft and Jones reported explosions during their attempts to fluorinate benzene and toluene.[5] A marginal improvement came in 1931 when Bancroft and Wherty used fluorine diluted with nitrogen, which avoided an explosion but still only yielded tar.[5] These early struggles highlighted the extreme reactivity of elemental fluorine and the need for more controlled fluorination methods.

A significant breakthrough in the synthesis of aromatic fluorine compounds came in 1886 when O. Wallach reported the first synthesis of fluorobenzene.[9][12] His two-step method involved the conversion of phenyldiazonium chloride to a triazene, which was then cleaved with hydrofluoric acid.[12]

The Balz-Schiemann Reaction: A Gateway to Aromatic Fluorides

A pivotal moment in the history of fluorinated benzenes was the discovery of the Balz-Schiemann reaction in 1927.[5] This reaction provided a reliable and more general method for introducing a fluorine atom onto an aromatic ring.[13] The process involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aromatic amine.[9][13][14]

The general procedure involves diazotization of an aromatic amine in the presence of tetrafluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. This salt is then isolated and heated, leading to the formation of the aryl fluoride, boron trifluoride (BF₃), and nitrogen gas.[12][14]

Experimental Protocol: The Balz-Schiemann Reaction for the Synthesis of Fluorobenzene [14]

-

Aniline is diazotized in the presence of sodium nitrite and tetrafluoroboric acid at low temperatures to form benzenediazonium tetrafluoroborate.

-

The precipitated benzenediazonium tetrafluoroborate is filtered, washed, and thoroughly dried.

-

The dry salt is gently heated, initiating an exothermic decomposition. The reaction can become vigorous and may require cooling.

-

The decomposition yields fluorobenzene, boron trifluoride, and nitrogen gas.

-

The collected distillate, containing fluorobenzene, is washed with a sodium hydroxide solution to remove any phenolic byproducts and then with water.

-

The crude fluorobenzene is dried over a drying agent like calcium chloride and then purified by distillation.

This reaction was a significant step forward, making a wide range of fluoroaromatic compounds accessible for the first time.[5]

}

The Evolution of Synthetic Methodologies

Following the discovery of the Balz-Schiemann reaction, the field of organofluorine chemistry continued to evolve, with the development of new and more versatile fluorination methods.

Halogen Exchange (Halex) Reactions

In 1936, Gottlieb reported a nucleophilic halogen exchange (Halex) reaction to synthesize a fluoroarene, where a chlorine atom was replaced by fluorine using potassium fluoride (KF).[5] This method is particularly effective for aromatic systems that are activated towards nucleophilic attack, such as those containing electron-withdrawing groups. The Halex process has become a cornerstone of the industrial production of many fluorinated aromatic compounds.

Electrophilic Fluorination

For a long time, the direct introduction of an electrophilic fluorine equivalent onto an aromatic ring was a significant challenge due to the high reactivity of reagents like elemental fluorine. The development of modern electrophilic fluorinating agents, often referred to as "F+" sources, revolutionized this area. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have made electrophilic fluorination a much more controlled and predictable process.[15][16][17] These reagents are typically stable solids that are easier and safer to handle than fluorine gas.[16]

Transition-Metal-Catalyzed Fluorination

More recently, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of fluorinated benzenes. In 2006, the first palladium-catalyzed ortho C-H bond fluorination of an arene was reported.[18] This and subsequent developments in copper- and silver-catalyzed fluorinations have enabled the direct and site-selective introduction of fluorine atoms into aromatic C-H bonds, offering new avenues for the synthesis of complex fluorinated molecules.[18]

| Method | Fluorinating Agent | Typical Substrate | Advantages | Limitations |

| Balz-Schiemann | HBF₄ (forms ArN₂⁺BF₄⁻) | Aromatic amines | Good yields, broad scope | Requires stoichiometric amounts, often harsh thermal conditions |

| Halex Reaction | KF, CsF | Activated aryl chlorides/bromides | Industrially scalable, cost-effective | Limited to activated substrates |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arenes | Mild conditions, high regioselectivity | Reagents can be expensive |

| Transition-Metal Catalysis | AgF, KF | Arenes with directing groups | High site-selectivity (C-H activation) | Catalyst cost, substrate scope can be limited |

The Impact of Fluorinated Benzenes in Science and Technology

The availability of a diverse range of fluorinated benzene derivatives has had a profound impact on several scientific disciplines.

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine has become a routine strategy for optimizing the properties of drug candidates.[3][7] It is estimated that approximately 25% of all pharmaceuticals on the market contain fluorine.[11] Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation.[8][19] For example, the addition of fluorine to the para-position of a benzene ring can prevent P450-mediated hydroxylation.[8] Fluorine can also alter the pKa of nearby functional groups and improve the binding affinity of a drug to its target receptor.[1][6] Notable examples of drugs containing a fluorinated benzene motif include the antidepressant fluoxetine and the chemotherapy agent 5-fluorouracil.[20]

}

Agrochemicals

Similar to pharmaceuticals, fluorinated benzene derivatives are crucial in the agrochemical industry.[3] The introduction of fluorine can lead to more potent and selective herbicides, insecticides, and fungicides.[3][21] Fluorinated compounds often exhibit enhanced environmental resilience, resisting degradation from UV light and moisture.

Materials Science

In materials science, fluorinated benzenes are used in the synthesis of polymers and liquid crystals.[3] The unique properties of the C-F bond can lead to materials with improved thermal stability, chemical resistance, and specific electronic properties.[3] For instance, partially fluorinated phenacenes are being explored for applications in organic electronics.[22]

Conclusion and Future Outlook

The history of fluorinated benzene derivatives is a testament to the relentless pursuit of scientific advancement. From the explosive early experiments to the precise and controlled methods of today, the journey has unlocked a class of compounds that are indispensable to modern society. The unique properties conferred by fluorine continue to be exploited in innovative ways, particularly in the life sciences and materials science. As synthetic methodologies become even more sophisticated, allowing for the late-stage and highly selective fluorination of complex molecules, the impact of fluorinated benzenes is set to grow even further. The future of this field will likely focus on developing more sustainable and efficient fluorination processes and exploring new applications for these versatile compounds.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. Available at: [Link]

- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.

-

A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chinese Journal of Chemistry. Available at: [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

-

Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]

-

Al-Aboudi, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. Available at: [Link]

-

Fluorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules. Available at: [Link]

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2024). Apollo Scientific.

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

-

"Fluorobenzene". (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. Available at: [Link]

-

The role of fluorine in medicinal chemistry. (2016). Future Medicinal Chemistry. Available at: [Link]

- The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis. (2025). Benchchem.

-

Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

China's flourishing synthetic organofluorine chemistry: innovations in the new millennium. (2019). National Science Review. Available at: [Link]

- Fluorobenzene for Pharmaceutical and Pesticide Market. (2025). PW Consulting Chemical & Energy Research Center.

- The three generations of reagents for radical fluorination. (2022). ResearchGate.

- Process for preparing fluorobenzene by direct fluorination. (2021). Google Patents.

-

Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (2018). ACS Symposium Series. Available at: [Link]

-

Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

- B. Synthesis of Fluorinated Compounds. (n.d.). Houben-Weyl.

- Process for the preparation of fluor benzenes. (1982). Google Patents.

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. Retrieved from [Link]

- New fluorinated functional materials. (2025). ResearchGate.

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). CHIMIA. Available at: [Link]

- Method for introducing fluorine into an aromatic ring. (1984). Google Patents.

- Fluorinated Chemicals and the Impacts of Anthropogenic Use. (2025). ResearchGate.

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). Molecules. Available at: [Link]

-

Benzene. (2023). American Chemical Society. Retrieved from [Link]

-

FLUORINATION OF BENZENE. (2020). YouTube. Retrieved from [Link]

- Fluorobenzene derivatives. (1991). Google Patents.

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2013). Journal of Chemical Education. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 12. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. apolloscientific.co.uk [apolloscientific.co.uk]

- 20. Global Fluorobenzene for Pharmaceutical and Pesticide Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the diverse array of fluorinated motifs, the difluoroethyl group (-CHF₂CH₃ and -CH₂CF₂H) has emerged as a particularly valuable functional group. This technical guide provides a comprehensive overview of the multifaceted roles of the difluoroethyl group in drug design and development. We will delve into its profound influence on physicochemical properties, metabolic stability, and target engagement, supported by mechanistic insights and illustrative case studies. Furthermore, this guide will explore the synthetic methodologies for its introduction and provide practical considerations for its application in drug discovery programs.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into organic molecules can dramatically alter their biological and physicochemical properties.[1][2][3] With a van der Waals radius comparable to that of a hydrogen atom, fluorine can often be substituted for hydrogen with minimal steric perturbation.[2] However, its high electronegativity imparts unique electronic characteristics that can profoundly influence a molecule's pKa, dipole moment, and conformational preferences.[2][4] The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][5][6] These combined attributes have led to a significant increase in the number of fluorinated drugs approved by the FDA.[3][4][7]

The Difluoroethyl Group: A Versatile Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The difluoroethyl group has proven to be a versatile bioisostere for several common functional groups, offering a unique combination of steric and electronic properties.

Mimic of Hydroxyl, Thiol, and Amino Groups

The difluoromethyl group (CF₂H) within the 2,2-difluoroethyl moiety can act as a lipophilic hydrogen bond donor.[8][9][10] This is due to the increased acidity of the C-H bond adjacent to the two electron-withdrawing fluorine atoms.[10] This property allows the difluoroethyl group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups, which are common hydrogen bond donors but can be liabilities due to metabolic instability or undesirable basicity.[8][11]

A Metabolically Stable Methoxy Bioisostere

Aryl ethers, particularly methoxy groups, are prevalent in bioactive molecules but are often susceptible to O-dealkylation, a common metabolic pathway.[12][13] The 1,1-difluoroethyl group (-CF₂CH₃) serves as an excellent bioisostere for the methoxy group (-OCH₃).[12][13] It mimics the steric and electronic features of the methoxy group while offering significantly enhanced metabolic stability.[12][13] This "point mutation" of an oxygen atom to a difluorinated carbon can lead to remarkable improvements in both potency and pharmacokinetic profiles.[12]

Caption: Bioisosteric roles of the difluoroethyl group.

Modulation of Physicochemical Properties

The introduction of a difluoroethyl group can significantly impact a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP/logD)

Lipophilicity is a key parameter in drug design, influencing membrane permeability, solubility, and plasma protein binding.[14][15] While extensive fluorination often increases lipophilicity, the effect of a difluoroethyl group is more nuanced.[16] The 2,2-difluoroethyl group is considered a lipophilic hydrogen-bond donor, meaning it can increase lipophilicity while retaining some hydrogen bonding capability.[9][10] This can be advantageous for improving cell membrane permeability.[17][18] However, the introduction of fluorine can also alter the overall charge distribution of a molecule, and the net effect on lipophilicity should be experimentally determined for each new chemical series.

| Functional Group | Typical logP Contribution | Key Characteristics |

| Methyl (-CH₃) | +0.5 | Lipophilic |

| Hydroxyl (-OH) | -1.0 to -0.5 | Hydrophilic, H-bond donor/acceptor |

| Methoxy (-OCH₃) | +0.0 to +0.2 | Lipophilic, H-bond acceptor |

| Difluoroethyl (-CH₂CF₂H) | Variable | Lipophilic, weak H-bond donor |

| 1,1-Difluoroethyl (-CF₂CH₃) | Variable | Lipophilic, metabolically stable |

Caption: Comparative physicochemical properties of the difluoroethyl group and its bioisosteric counterparts.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine atoms can significantly influence the acidity and basicity of nearby functional groups.[2] Introducing a difluoroethyl group can lower the pKa of neighboring amines, reducing their basicity.[11] This can be beneficial for improving oral bioavailability, as a less basic compound will exist in a more neutral, membrane-permeable form at physiological pH.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a difluoroethyl group is the enhancement of metabolic stability.[1][2][6] The high strength of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2][5]

Blocking Metabolic Hotspots

By replacing a metabolically labile C-H bond with a C-F bond, or by replacing an entire functional group prone to metabolism (like a methoxy group) with a difluoroethyl group, medicinal chemists can effectively block "metabolic hotspots" on a drug candidate.[2][6] This can lead to a longer half-life, increased systemic exposure, and potentially a lower required dose.[1]

Metabolism of the Difluoroethyl Group Itself

While generally stable, the difluoroethyl group is not completely inert. For instance, α,α-difluoroethyl thioethers can undergo metabolism where the sulfur is oxidized to the corresponding sulfoxide and then more slowly to the sulfone.[19] Understanding the potential metabolic pathways of the difluoroethyl-containing moiety itself is crucial for a comprehensive drug development program.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate introduction of fluorine into organic molecules represents one of the most impactful strategies in modern medicinal chemistry, agrochemistry, and materials science.[1][2][3][4] This is not a matter of chance; the unique physicochemical properties of fluorine—its high electronegativity, small size, and the sheer strength of the carbon-fluorine bond—allow chemists to meticulously sculpt the biological and physical properties of a molecule.[5][6][7] It is estimated that approximately 20-30% of all pharmaceuticals and 30-50% of agrochemicals contain at least one fluorine atom.[8][9] This guide provides an in-depth exploration of fluorinated building blocks, moving beyond a simple catalog of reagents to explain the causal relationships behind their selection and application. We will dissect the profound effects of fluorine on molecular properties, classify the major types of building blocks, detail core synthetic methodologies with step-by-step protocols, and illustrate these principles with authoritative examples.

The "Fluorine Effect": A Paradigm Shift in Molecular Design

The strategic substitution of a hydrogen atom or hydroxyl group with fluorine can trigger a cascade of beneficial changes in a molecule's profile.[10][11][12] Understanding these underlying effects is critical to rationally designing next-generation therapeutics and materials.

Metabolic Stability: The Power of the C-F Bond

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This exceptional strength renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug degradation in the body.[5][13] By replacing a metabolically labile C-H bond at a vulnerable position (e.g., a benzylic or allylic site) with a C-F bond, chemists can effectively "shield" the molecule from enzymatic breakdown, thereby increasing its half-life and bioavailability.[5][6][13]

Modulating Lipophilicity (LogP) and Permeability

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine is nuanced and context-dependent. A single fluorine substitution for hydrogen can slightly increase LogP.[13] However, fluorinated groups like trifluoromethyl (-CF3) are potent modulators. Despite being composed of highly electronegative atoms, the -CF3 group is surprisingly lipophilic, often used to enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[11][12]

Fine-Tuning Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect (-I effect) can significantly alter the pKa of nearby acidic or basic functional groups.[11][14][15] For instance, placing a fluorine atom on the carbon alpha to a carboxylic acid will lower its pKa, making it more acidic. Conversely, adding fluorine near a basic amine will decrease its basicity (lower pKa of the conjugate acid). This modulation is a crucial tool for optimizing a drug's ionization state at physiological pH, which directly impacts its solubility, receptor binding, and cell permeability.[11][15]

Conformational Control and Binding Affinity

Fluorine substitution can enforce specific molecular conformations that may be more favorable for binding to a biological target.[5][12][13][15] This is due to stereoelectronic effects like the gauche effect, where the polar C-F bond prefers a specific dihedral angle relative to other polar groups, influencing ring puckering and overall molecular shape.[13] These subtle conformational biases can lock a molecule into its "bioactive conformation," leading to enhanced binding affinity and target selectivity.[5][12][13]

| Property | Effect of Fluorination | Causality / Rationale | Impact on Drug Development |

| Metabolic Stability | Significantly Increased | High C-F bond strength (~110 kcal/mol) resists cleavage by Cytochrome P450 enzymes.[5][13] | Longer drug half-life, improved bioavailability, lower required dosage. |

| Lipophilicity (LogP) | Modulated (Increase/Decrease) | Single F substitution often slightly increases LogP; larger fluoroalkyl groups (-CF3, -SCF3) significantly increase it.[13] | Enhanced membrane permeability, improved absorption, potential for CNS penetration.[2][11] |

| Acidity/Basicity (pKa) | Altered (pKa Lowered) | Strong inductive electron withdrawal by fluorine decreases electron density at nearby acidic/basic centers.[11][14][15] | Optimization of solubility and ionization state at physiological pH for better target engagement and cell entry. |

| Binding Affinity | Often Increased | Favorable dipole-dipole or C-F---H-X interactions with protein targets; stabilization of bioactive conformations.[5][13] | Higher potency and selectivity, leading to reduced off-target effects. |

| Conformation | Biased / Restricted | Stereoelectronic interactions (e.g., gauche effect) influence torsional angles and ring puckering.[13][15] | "Pre-organizes" the molecule for its target, reducing the entropic penalty of binding. |

A Synthetic Chemist's Guide to Fluorinated Building Blocks

The art of organofluorine chemistry lies in selecting the right tool for the job. Fluorinated building blocks are best classified by the specific fluorinated motif they introduce. This functional approach allows a researcher to quickly identify the appropriate reagent class to achieve a desired molecular transformation.

Caption: A conceptual overview of fluorinating reagents.

Monofluorinating Agents (-F)

These reagents are designed to introduce a single fluorine atom. The choice between a nucleophilic or electrophilic source is dictated by the electronic nature of the substrate.

-

Nucleophilic Reagents (F⁻ Sources) : Ideal for SN2, SNAr, or epoxide opening reactions on electron-poor substrates.[16]

-

Alkali Metal Fluorides (KF, CsF) : Cost-effective but require polar aprotic solvents and often phase-transfer catalysts to overcome low solubility and high lattice energy.[17][18] The Halogen Exchange (HALEX) reaction is a powerful industrial method using these sources.[19]

-

Amine/HF Complexes (Olah's Reagent) : Offer improved handling and reactivity over pure HF.[17]

-